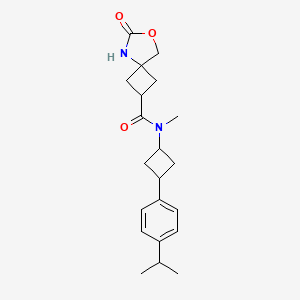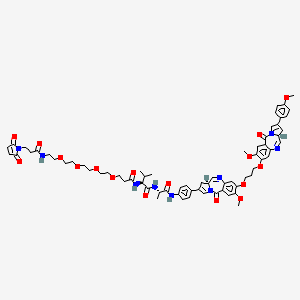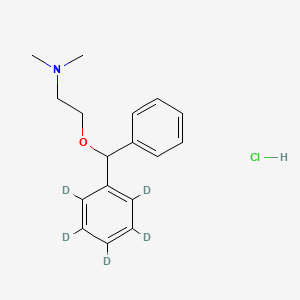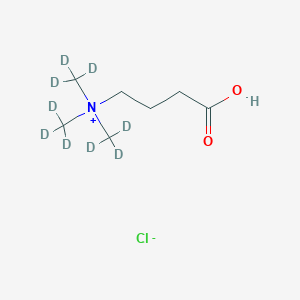
N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Carboxypropyl)trimethylammonium-d9 (chloride) is a deuterated form of (3-Carboxypropyl)trimethylammonium chloride, also known as γ-Butyrobetaine hydrochloride. This compound is an intermediary metabolite produced by gut microbes during the metabolism of L-carnitine to trimethylamine N-oxide (TMAO). It is implicated in various biological processes and has significant relevance in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)trimethylammonium-d9 (chloride) typically involves the deuteration of (3-Carboxypropyl)trimethylammonium chlorideThe reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of (3-Carboxypropyl)trimethylammonium-d9 (chloride) involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
(3-Carboxypropyl)trimethylammonium-d9 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
(3-Carboxypropyl)trimethylammonium-d9 (chloride) has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: The compound is studied for its role in the metabolism of L-carnitine and its implications in cardiovascular health.
Medicine: Research focuses on its potential involvement in arteriosclerosis and long-term cardiovascular diseases.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes
作用机制
The mechanism of action of (3-Carboxypropyl)trimethylammonium-d9 (chloride) involves its role as an intermediary metabolite in the gut microbial metabolism of L-carnitine to TMAO. This process is significant in the context of cardiovascular health, as elevated levels of TMAO are associated with an increased risk of arteriosclerosis and cardiovascular diseases. The compound interacts with specific enzymes and pathways involved in this metabolic process .
相似化合物的比较
Similar Compounds
γ-Butyrobetaine hydrochloride: The non-deuterated form of the compound.
Deoxycarnitine hydrochloride: Another related compound involved in the metabolism of L-carnitine.
Uniqueness
The uniqueness of (3-Carboxypropyl)trimethylammonium-d9 (chloride) lies in its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct advantages in terms of sensitivity and resolution in spectroscopic analyses .
属性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
190.71 g/mol |
IUPAC 名称 |
3-carboxypropyl-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3; |
InChI 键 |
GNRKTORAJTTYIW-KYRNGWDOSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
规范 SMILES |
C[N+](C)(C)CCCC(=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


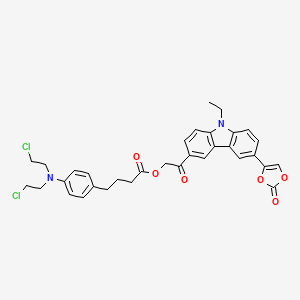




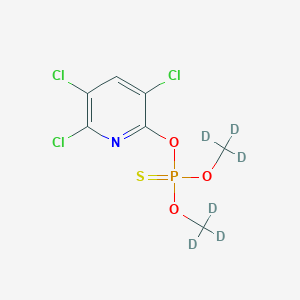
![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)



